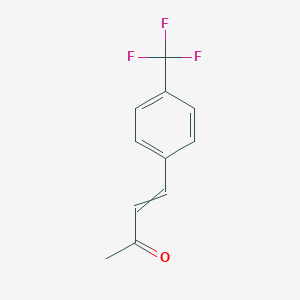

(E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVQEHOBDSECPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80992-93-4 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80992-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylphenyl)-3-butene-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of trifluoromethylated building blocks in cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The choice of reagents, catalysts, and solvents, as well as reaction conditions, are tailored to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylphenyl)-3-butene-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution .

-

Biochemistry:

- In biochemical studies, this compound has been utilized to investigate enzyme inhibition and protein-ligand interactions. Its unique properties allow it to modulate biological pathways, making it a valuable tool for understanding complex biochemical processes.

-

Pharmacology:

- Research indicates potential therapeutic effects of this compound as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer proliferation and inflammation, warranting further investigation into its pharmacological applications .

Case Studies

Case Study 1: Anticancer Activity

A study explored the compound's ability to inhibit cancer cell growth by targeting specific signaling pathways associated with tumor proliferation. The results showed a significant reduction in cell viability in cancer cell lines treated with this compound, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Inhibition

In another study, this compound was tested for its inhibitory effects on cyclooxygenase enzymes (COX). The findings demonstrated that the compound effectively reduced COX activity, suggesting its applicability in developing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethylphenyl)-3-butene-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The trifluoromethyl group distinguishes (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one from analogs with other substituents:

| Compound Name | Substituent(s) | Physical State | Key Properties/Effects |

|---|---|---|---|

| This compound | -CF₃ (para) | Yellow oil | High lipophilicity; strong electron withdrawal |

| (E)-4-(4'-Hydroxyphenyl)but-3-en-2-one | -OH (para) | Not reported | Electron-donating; increased polarity |

| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one | -OCH₃ (meta, para) | Yellow oil | Electron-donating; altered π-π interactions |

| (E)-4-(4-Acetylphenyl)but-3-en-2-one | -COCH₃ (para) | Not reported | Moderate electron withdrawal; bulkier substituent |

| (E)-4-(2,3-Dimethoxyphenyl)but-3-en-2-one | -OCH₃ (ortho, meta) | Not reported | Steric hindrance; regioselectivity effects |

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -COCH₃) enhance the electrophilicity of the α,β-unsaturated system, promoting reactivity in Michael additions or cycloadditions .

- Electron-donating groups (e.g., -OH, -OCH₃) reduce electrophilicity but improve solubility in polar solvents .

- Trifluoromethyl vs. Acetyl : The -CF₃ group provides greater metabolic stability and resistance to oxidation compared to acetyl .

Cytotoxicity and Tubulin Binding

- (E)-4-(4'-Hydroxyphenyl)but-3-en-2-one : Exhibits moderate cytotoxicity by disrupting microtubule assembly via tubulin binding .

Enzyme Inhibition

- Chalcone Analogs (e.g., (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one): Act as monoamine oxidase (MAO) inhibitors with melting points of 141–145°C .

- Imine Derivatives (e.g., (2E,3E)-N-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenyl)but-3-en-2-imine): Lower synthetic yield (40%) due to E/Z isomerism (80:20 ratio) .

Biological Activity

(E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one, also known as a trifluoromethyl-substituted chalcone, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's biological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chalcone backbone with a trifluoromethyl group, which significantly influences its biological activity. The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the molecule, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. In one study, it demonstrated significant DPPH radical scavenging activity, indicating potential as an antioxidant agent .

-

Enzyme Inhibition : The compound has shown inhibitory effects against various enzymes:

- Cholinesterases : It exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential for neuroprotective applications .

- Monoamine Oxidase (MAO) : Some derivatives of similar structures have been reported to inhibit MAO-B, suggesting potential for treating neurodegenerative diseases .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer). The results indicated varying degrees of cytotoxicity depending on the structural modifications made to the compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Trifluoromethyl Group Positioning : The position of the trifluoromethyl group on the phenyl ring has been shown to affect antibacterial and antifungal activities. For instance, compounds with the trifluoromethyl group in the para position displayed lower antibacterial activity compared to those with it in the ortho position .

- Substituent Effects : The introduction of other substituents on the phenyl ring can enhance or diminish biological activity. Electron-withdrawing groups generally increase activity, while electron-donating groups may reduce it .

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study evaluated various derivatives of trifluoromethyl chalcones for their cytotoxic effects. The findings indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells, demonstrating the potential for developing new anticancer agents based on this scaffold .

- Inhibitory Effects on Cholinesterases : Research focused on derivatives of chalcones similar to this compound found that specific substitutions could lead to dual inhibitory effects on AChE and BChE, making these compounds potential candidates for Alzheimer's disease treatment .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one, and how can stereoselectivity be controlled?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-(trifluoromethyl)benzaldehyde and acetone under basic conditions. Reaction optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., ethanol vs. THF), and base strength (e.g., NaOH vs. KOH) to favor the (E)-isomer. Monitoring reaction progress via TLC and isolating intermediates through recrystallization improves yield. Reaction thermochemistry data (e.g., enthalpy changes) can guide exothermicity management .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 16 Hz for trans-alkene protons) and compare with analogs (e.g., (E)-3-(4-fluorophenyl)prop-2-en-1-one in ).

- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and alkene (C=C) at ~1600 cm⁻¹.

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated in structural studies of related enones .

Q. How can researchers ensure purity during synthesis, especially when isolating (E)-isomers from potential by-products?

- Methodological Answer : Use HPLC with a chiral column or preparative TLC to separate (E)/(Z) isomers. Compare retention times with standards. For impurity profiling, reference EP guidelines (e.g., identification of analogous ketone impurities in ). Quantify purity via GC-MS or NMR integration, ensuring <5% total impurities.

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO), elucidating electron-withdrawing effects of the trifluoromethyl group. Compare computed dipole moments and electrostatic potential maps with experimental solvatochromism data. Software like Gaussian or ORCA can validate spectral transitions (e.g., UV-Vis λmax) .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during functionalization reactions?

- Methodological Answer : Conduct time-dependent studies under varying temperatures and catalysts. For example, Michael addition kinetics can be monitored via in situ IR to detect intermediate enolates. Use Eyring plots to distinguish activation parameters (ΔH‡, ΔS‡) for competing pathways. Cross-reference with thermochemical databases for enthalpy-driven outcomes .

Q. How does the trifluoromethyl group influence the compound’s reactivity in photochemical vs. thermal reactions?

- Methodological Answer : Design comparative experiments:

- Photolysis : Irradiate in UV light (λ = 300–400 nm) to study [2+2] cycloaddition or Norrish-type cleavage.

- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to assess decomposition thresholds (refer to thermal analysis protocols in ).

- The CF3 group stabilizes intermediates via inductive effects, altering activation barriers .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of this compound under acidic/basic conditions?

- Methodological Answer : Pre-screen stability via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours). Stabilize using inert atmospheres (N2) or additives (e.g., BHT for radical inhibition). Monitor degradation products via LC-MS and adjust synthetic protocols to avoid harsh conditions .

Q. What experimental designs validate the compound’s role as a building block in multicomponent reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.